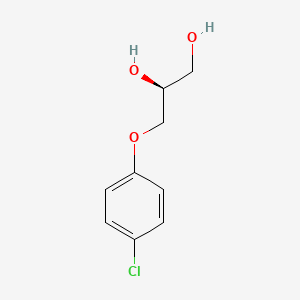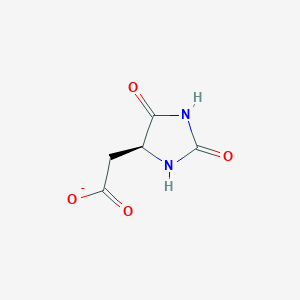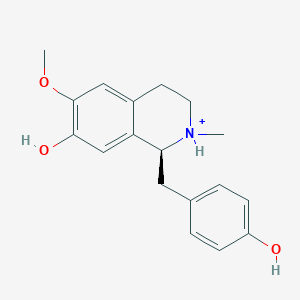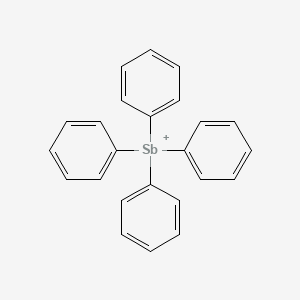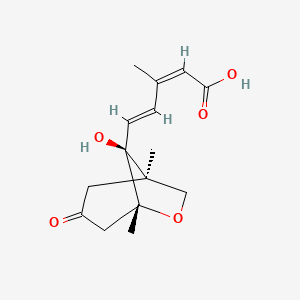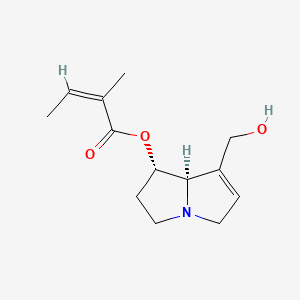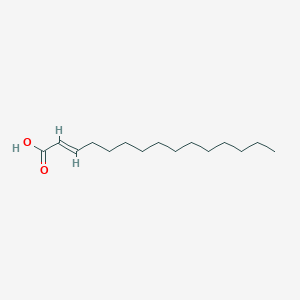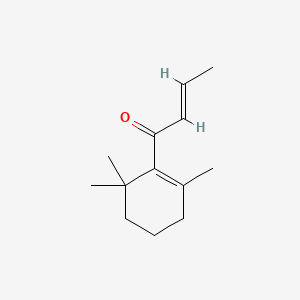
damascone
Übersicht
Beschreibung
Damascone is a series of closely related chemical compounds that are components of various essential oils. These compounds belong to a family of chemicals known as rose ketones, which also includes damascenones and ionones. Damascones are derived from the degradation of carotenoids and are significant contributors to the aroma of roses, despite their relatively low concentration. They are important fragrance chemicals used extensively in perfumery .
Synthetic Routes and Reaction Conditions:
From α-ionone: α-Damascone can be synthesized from α-ionone using a route involving oximization, epoxidation, dehydration, and reduction.
From 2,6-dimethylcyclohexanone: β-Damascone can be synthesized starting from 2,6-dimethylcyclohexanone, which is transformed to 2,2,6-trimethylcyclohexanone by treatment with methyl iodide under basic conditions.
Industrial Production Methods:
Gas Phase Reaction Catalyzed by Solid Superacid: For β-damascone, a novel synthesis process involves using 1,3-pentadiene as a starting raw material in the presence of aluminum chloride.
Types of Reactions:
Oxidation: Damascones can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert damascones into their corresponding alcohols.
Substitution: Damascones can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution process.
Major Products:
- The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of damascones.
Wissenschaftliche Forschungsanwendungen
Damascone haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukte bei der Synthese anderer komplexer organischer Verbindungen verwendet.
Biologie: Untersucht wegen ihrer Rolle im Aromaprofil von Pflanzen und ihrer Wechselwirkung mit biologischen Systemen.
Industrie: Weit verbreitet in der Duftstoffindustrie wegen ihres angenehmen Aromas und ihrer Stabilität.
5. Wirkmechanismus
Der Mechanismus, durch den this compound ihre Wirkung entfalten, beinhaltet ihre Wechselwirkung mit Geruchsrezeptoren, was zu ihrem starken blumigen und fruchtigen Aroma beiträgt. In biologischen Systemen können this compound mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme und Rezeptoren, und so zelluläre Signalwege und Prozesse beeinflussen .
Ähnliche Verbindungen:
Damascenone: Eine andere Gruppe von Rosenketonen mit ähnlichen aromatischen Eigenschaften.
Ionone: Verbindungen, die eine ähnliche Struktur aufweisen und ebenfalls aus dem Abbau von Carotinoiden gewonnen werden.
Einzigartigkeit:
- This compound sind aufgrund ihrer spezifischen strukturellen Merkmale und des besonderen Aromas, das sie verleihen, einzigartig. Sie sind in Bezug auf den Duft im Vergleich zu anderen ähnlichen Verbindungen potenter, was sie in der Parfümerieindustrie sehr wertvoll macht .
Wirkmechanismus
The mechanism by which damascones exert their effects involves their interaction with olfactory receptors, contributing to their strong floral and fruity aroma. In biological systems, damascones can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Damascenones: Another group of rose ketones with similar aromatic properties.
Ionones: Compounds that share a similar structure and are also derived from the degradation of carotenoids.
Uniqueness:
- Damascones are unique due to their specific structural features and the distinct aroma they impart. They are more potent in terms of fragrance compared to other similar compounds, making them highly valuable in the perfumery industry .
Eigenschaften
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTBFNDXYDYBEY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051890 | |
| Record name | beta-Damascone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
200.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23726-91-2, 35044-68-9 | |
| Record name | β-Damascone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Damascone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Damascone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035044689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Damascone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-DAMASCONE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I75J0X33Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (E)-beta-damascone?
A1: (E)-beta-Damascone has a molecular formula of C13H20O and a molecular weight of 192.30 g/mol.
Q2: How can I synthesize (E)-beta-damascone?
A2: Multiple synthetic routes to (E)-beta-damascone have been developed. One approach involves starting with readily available ionone isoxazoles and utilizing the Buchi-Vederas transformation. [] Another method utilizes a one-step Grignard reaction with β-ionone as the starting material. [] Alternatively, (E)-beta-damascone can be synthesized through a four-step process involving oximization, epoxidation, dehydration, and reduction, starting from α-ionone. []
Q3: What spectroscopic techniques are used to characterize (E)-beta-damascone?
A3: Commonly used techniques for characterizing (E)-beta-damascone include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). [, , , , ]
Q4: What biological activity has been reported for (E)-beta-damascone?
A4: Research has shown that (E)-beta-damascone can regulate dendritic cell-mediated immune responses by modulating the NRF2 pathway. [, ] This modulation leads to the suppression of antigen-dependent T cell activation and the production of inflammatory cytokines. Notably, (E)-beta-damascone has been shown to ameliorate contact hypersensitivity in mice models. [, ]
Q5: Are there any applications of (E)-beta-damascone beyond perfumery?
A5: Yes, beyond its role as a fragrance ingredient, (E)-beta-damascone is being investigated for its potential in functional perfumery, such as controlled release systems in fabric softeners. [, , ] Its ability to activate the NRF2 pathway also suggests potential applications in developing treatments for immune-related diseases. [, ]
Q6: Can (E)-beta-damascone be used as a feed additive? What are the safety considerations?
A6: (E)-beta-damascone is authorized as a sensory additive (flavoring) in feed for all animal species. While considered safe for the target species, consumer, freshwater, and terrestrial environments, there are recognized hazards for skin, eye, and respiratory exposure. [, , ]
Q7: How is (E)-beta-damascone biotransformed?
A7: Studies using the fungus Botrytis cinerea have shown that (E)-beta-damascone can be biotransformed into various derivatives, including 4-hydroxy-β-damascone, 3-hydroxy-β-damascone, 2-hydroxy-β-damascone, and 4-oxo-β-damascone. [] The specific biotransformation products and their quantities depend on the strain of B. cinerea and the growth medium used.
Q8: What is the role of fungal peroxygenases in the oxygenation of (E)-beta-damascone?
A8: Unspecific peroxygenases (UPOs) from various fungi, including Agrocybe aegerita, have demonstrated the ability to catalyze the oxyfunctionalization of (E)-beta-damascone. [] These enzymes can introduce oxygen atoms at different positions, leading to the formation of valuable derivatives such as alcohols, aldehydes, and carboxylic acids.
Q9: How does the pyrolysis of (E)-beta-damascone occur?
A9: Pyrolysis studies of 4-oxo-beta-damascone, a related compound, have revealed that it decomposes at high temperatures (above 550°C) through various pathways, yielding a complex mixture of products including β-damascone, 4-oxo-beta-ionone, and other volatile compounds. [] This information provides insight into the behavior of damascone-related compounds during processes involving high temperatures, such as tobacco smoking.
Q10: How is (E)-beta-damascone typically quantified in complex mixtures?
A10: Dynamic headspace analysis, coupled with gas chromatography, is a common method used to quantify (E)-beta-damascone in complex mixtures, especially in applications like fragrance release from fabrics. [, ] This technique allows for the separation and quantification of volatile compounds like (E)-beta-damascone.
Q11: What are the potential areas for future research on (E)-beta-damascone?
A11: Future research could focus on:
- Further elucidating the mechanisms behind (E)-beta-damascone's interaction with the NRF2 pathway and its potential as a therapeutic agent for inflammatory and autoimmune diseases. [, ]
- Exploring the structure-activity relationship of (E)-beta-damascone derivatives to optimize their bioactivity and develop novel compounds with enhanced therapeutic potential. []
- Investigating the biotransformation pathways of (E)-beta-damascone in more detail to identify novel, valuable metabolites and the enzymes involved. [, ]
- Developing efficient and sustainable methods for the large-scale production of (E)-beta-damascone and its derivatives using biotechnological approaches. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(hydroxymethyl)-1-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione](/img/structure/B1235622.png)
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![4-[[(4-acetyl-2,3-dihydro-1,4-benzoxazin-7-yl)sulfonylamino]methyl]-N-(3-methylphenyl)-1-cyclohexanecarboxamide](/img/structure/B1235625.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1235627.png)
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)
